molecular formula C22H63N13P4 B046513 tert-Buty-P4 CAS No. 111324-04-0

tert-Buty-P4

Cat. No. B046513
M. Wt: 633.7 g/mol
InChI Key: NSRBCQCXZAYQHF-UHFFFAOYSA-N
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Description

The term "tert-Butyl-P4" does not directly correspond to a specific compound in the scientific literature. However, research on tert-butyl derivatives and their chemical behavior provides valuable insights into the synthesis, molecular structure, chemical reactions, physical and chemical properties of tert-butyl-containing compounds. These aspects are fundamental in understanding the behavior of tert-butyl groups in various chemical contexts.

Synthesis Analysis

The synthesis of tert-butyl-containing compounds involves a variety of methods. For instance, the synthesis of p-tert-butylthiacalix[4]arene demonstrates a practical approach using p-tert-butylphenol, elemental sulfur, and NaOH as a base catalyst, highlighting the versatility of tert-butyl groups in chemical synthesis (Iki et al., 2000). Similarly, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the tert-butyl group's role in enabling a wide range of chemical transformations (Ellman et al., 2002).

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds often exhibits significant steric effects due to the bulky nature of the tert-butyl group. This can influence the compound's reactivity and interaction with other molecules. For example, the structure of 4'-tert-butyl-2,2':6',2''-terpyridine reveals how the tert-butyl group affects the molecule's packing and interactions in the solid state, highlighting the impact of tert-butyl substituents on molecular architecture (Constable et al., 2012).

Chemical Reactions and Properties

Tert-butyl groups significantly influence the chemical reactions and properties of the compounds they are part of. For example, tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes demonstrates the tert-butyl group's role in facilitating specific chemical reactions, offering pathways to synthesize complex molecules (Qi et al., 2018).

Physical Properties Analysis

The presence of tert-butyl groups can also affect the physical properties of compounds, such as solubility, melting point, and boiling point. For instance, the synthesis of polyimides containing tert-butyl side groups showcases how these groups contribute to low dielectric constants, low moisture absorption, and excellent solubility, indicating the importance of tert-butyl substituents in modifying the physical properties of polymers (Chern & Tsai, 2008).

Chemical Properties Analysis

Tert-butyl groups influence the chemical properties of compounds, such as reactivity, stability, and the ability to participate in specific chemical reactions. This is evident in the study of the tert-butylperoxy radical trap with fullerenes, where tert-butyl groups contribute to the formation of stable multiadducts, demonstrating the tert-butyl group's role in affecting a compound's chemical behavior and stability (Gan et al., 2002).

Scientific Research Applications

Nitric Oxide Formation in Biological Environments Phenyl N-tert-butylnitrone (PBN), which is related to tert-Butyl-P4, has been studied for its role in the formation of nitric oxide in biological environments. Research indicates that photolysis of PBN leads to nitric oxide production, which can significantly alter biological functions. This finding is crucial for understanding the biological implications of using PBN as a spin trap in free radical research (Chamulitrat et al., 1993).

Role in Medicinal Chemistry The tert-butyl group is a common motif in medicinal chemistry. Its incorporation into compounds can affect their properties, such as increasing lipophilicity or decreasing metabolic stability. Research has explored various substituents as alternatives in the drug discovery process, highlighting the critical role of tert-butyl groups in medicinal chemistry (Westphal et al., 2015).

Metal Ion Recognition and Nanoscale Aggregation P-tert-butyl thiacalix[4]arenes, closely related to tert-Butyl-P4, have been investigated for their ability to recognize various metal ions and form nanoscale aggregates. This property is significant for developing new materials and sensors in nanotechnology (Yushkova & Stoikov, 2009).

Applications in Chemistry and Biology The tert-butyl group's unique reactivity pattern is significant in both chemistry and biology. Its role in biosynthetic pathways, biodegradation, and potential application in biocatalytic processes has been a subject of extensive research (Bisel, Al-Momani & Müller, 2008).

properties

IUPAC Name

N-[[tert-butylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRBCQCXZAYQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H63N13P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114057
Record name P4-tert-Butyl superbase
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Buty-P4

CAS RN

111324-04-0
Record name N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phosphorimidic triamide
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Record name tert-Buty-P4
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Record name P4-tert-Butyl superbase
Source EPA DSSTox
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Record name 111324-04-0
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Record name TERT-BUTY-P4
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